molecular formula C14H20ClNO3 B609867 (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride CAS No. 300576-59-4

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride

Cat. No. B609867
M. Wt: 285.76
InChI Key: DCFXOTRONMKUJB-KYSPHBLOSA-N
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Description

“(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride”, also known as PD-128907, is a potent and selective agonist for the dopamine D2 and D3 receptors . It is used in scientific research to study the role of these receptors in the brain, such as inhibitory autoreceptors that act to limit further dopamine release .


Synthesis Analysis

The synthesis of PD-128907 has been described in several studies . The absolute configuration of PD-128907 was determined to be 4aR,10bR based on a single-crystal X-ray analysis of a key intermediate .


Molecular Structure Analysis

The molecular formula of PD-128907 is C14H19NO3 . The compound has a molar mass of 249.310 g/mol . The IUPAC name for this compound is (4aR,10bR)-3,4a,4,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano-[4,3-b]-1,4-oxazin-9-ol .


Chemical Reactions Analysis

PD-128907 has been shown to interact with dopamine D2 and D3 receptors . It has been used in in vivo microdialysis studies in rats, where it was shown to affect neurotransmitter efflux in the nucleus accumbens and ventral hippocampus .

Scientific Research Applications

Dopamine Receptor Selectivity and Agonism

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride has been studied for its selectivity and agonism towards dopamine receptors. This compound is known for its role as a dopamine D3 receptor-selective agonist, distinguishing it in the family of tricyclic dopamine agonists. Such selectivity is crucial for understanding the nuanced roles of dopamine receptors in various neural pathways and for potential therapeutic applications (van Vliet et al., 2000).

Impact on Social Behavior

Research has also explored the effects of this compound on social behaviors in animal models. Studies have shown that administration of this compound can disrupt social interaction behaviors in rats, indicating a potential link between dopamine D3 receptors and social behavior mechanisms (Kagaya et al., 1996).

Synthesis and Structural Analysis

The compound's synthesis and structural analysis have been a topic of interest. This includes the exploration of various analogs and derivatives of the compound, enhancing our understanding of its chemical properties and potential modifications for different pharmacological effects (Risgaard et al., 2014).

Application in Neuropharmacology

Further, the compound has been integral in neuropharmacological research, particularly in understanding the functioning of dopamine receptors and their role in neural processes. Its utility as a research tool in this domain underscores its significance in the broader context of neuroscience and psychopharmacology research (Huang et al., 2019).

Future Directions

PD-128907 continues to be used in scientific research to study the role of dopamine D2 and D3 receptors in the brain . Its unique profile makes it a valuable tool for studying various aspects of brain function, including reality testing, rewarded behavior, and cognition .

properties

IUPAC Name

(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFXOTRONMKUJB-QMDUSEKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017395
Record name (+)-PD 128907 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride

CAS RN

300576-59-4
Record name (+)-PD 128907 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
Reactant of Route 3
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
Reactant of Route 4
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
Reactant of Route 5
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
Reactant of Route 6
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride

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